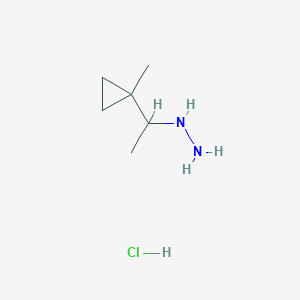
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a hydrazine derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). This inhibition leads to an increase in the levels of neurotransmitters such as dopamine and acetylcholine, which can have a range of effects on the body.
Biochemical and Physiological Effects
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride has been shown to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells. In neurotransmitter function research, this compound has been shown to increase the levels of dopamine and acetylcholine, which can have a range of effects on the body, including improved cognitive function and mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to investigate the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. Care must be taken to ensure that the compound is handled safely and that the appropriate precautions are taken to minimize the risk of exposure.
Direcciones Futuras
There are several future directions for research on 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is the investigation of the compound's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion
In conclusion, 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride is a valuable tool for investigating various biological processes. This compound has been extensively studied for its potential use in scientific research, and its synthesis method has been optimized to produce high yields of pure compound suitable for research. While there are limitations to using this compound, its potential applications in areas such as cancer research and neurological disorders make it an important area for future research.
Métodos De Síntesis
The synthesis of 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride involves the reaction of 1-Methylcyclopropylcarboxylic acid with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.
Aplicaciones Científicas De Investigación
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the areas where this compound has been studied include cancer research, neurotransmitter function, and enzyme inhibition.
Propiedades
IUPAC Name |
1-(1-methylcyclopropyl)ethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-5(8-7)6(2)3-4-6;/h5,8H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWSQWRKTVTVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

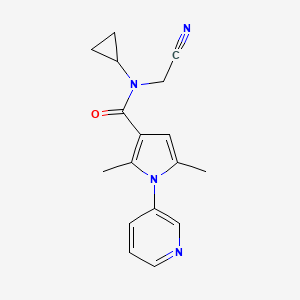
![Tert-butyl (3aR,7aR)-4-(6-bromopyridine-3-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2643565.png)
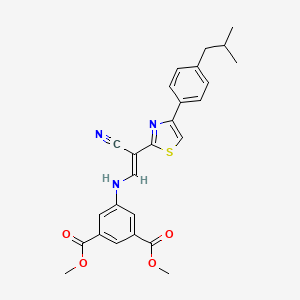
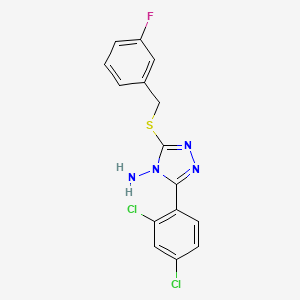

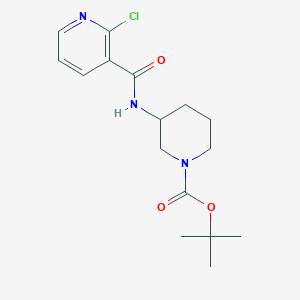
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2643571.png)
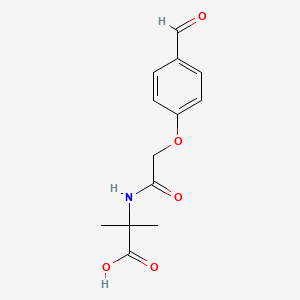
![N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2643574.png)
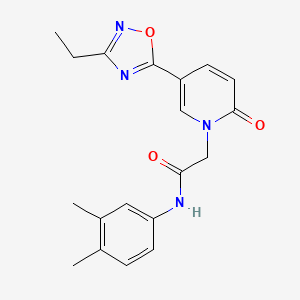
![4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2643579.png)
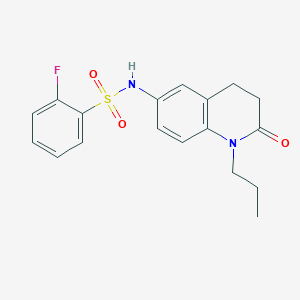
![3-(4-Fluorophenyl)-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2643581.png)
![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2643585.png)